N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

SMOX inhibition PI3Kδ selectivity structure-activity relationship

N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900291-97-6) is a fully synthetic small molecule belonging to the 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine chemotype. This scaffold is privileged in kinase and non-kinase pharmacology, with reported potent inhibition of lipid kinases (PI3Kδ/PI3Kγ), mycobacterial ATP synthase, polyamine oxidase (SMOX), and mTOR.

Molecular Formula C24H22N6
Molecular Weight 394.482
CAS No. 900291-97-6
Cat. No. B2946647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS900291-97-6
Molecular FormulaC24H22N6
Molecular Weight394.482
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCCCN4C=CN=C4)C5=CC=CC=C5
InChIInChI=1S/C24H22N6/c1-3-8-19(9-4-1)21-17-27-30-23(26-12-7-14-29-15-13-25-18-29)16-22(28-24(21)30)20-10-5-2-6-11-20/h1-6,8-11,13,15-18,26H,7,12,14H2
InChIKeyDDGFQNBEQNZUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine: Chemotype, Target Engagement & Procurement Rationale


N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900291-97-6) is a fully synthetic small molecule belonging to the 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine chemotype [1]. This scaffold is privileged in kinase and non-kinase pharmacology, with reported potent inhibition of lipid kinases (PI3Kδ/PI3Kγ), mycobacterial ATP synthase, polyamine oxidase (SMOX), and mTOR [2]. The compound is distinguished from close analogs by its 7-position N‑(3‑imidazol‑1‑yl)propyl substituent, which introduces a flexible basic side chain absent in common PI3Kδ or anti-tubercular leads [3]. This structural feature creates a unique vector for target engagement, potentially altering selectivity and physicochemical property windows relative to fixed-ring or shorter-linked analogs .

Why Generic Substitution Fails for N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in Discovery Programs


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to modifications at the 7‑position; even conservative changes can abolish target potency or invert selectivity [1]. Within the 3,5‑diphenyl series, 7‑(pyridin‑2‑ylmethyl) analogs achieve nanomolar anti‑M.tb activity (MIC ~0.052 µg/mL) but lose PI3Kδ engagement, while CPL302415 (7‑benzimidazole) delivers 18 nM PI3Kδ IC50 with >79‑fold isoform selectivity [2]. Conversely, the 7‑(imidazol‑1‑yl)propyl chain of CAS 900291‑97‑6 creates a distinct topological and electronic profile that cannot be replicated by 7‑piperazine, 7‑pyridylmethyl, or direct N‑imidazole‑linked analogs [3]. Because binding modes are determined by the precise geometry of the 7‑substituent’s H‑bond donor/acceptor network, substituting a closely related in‑class compound risks complete loss of the desired target profile, making procurement of the exact compound mandatory for reproducible SAR or lead‑optimization campaigns .

Quantitative Differentiation Evidence for N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


7‑Substituent Topology Differentiates SMOX vs. PI3Kδ vs. Anti‑Mycobacterial Pharmacophores

The N‑(3‑imidazol‑1‑yl)propyl chain of CAS 900291‑97‑6 is a flexible 4‑atom linker terminating in a basic imidazole, which is structurally distinct from the rigid benzimidazole of the highly optimized PI3Kδ inhibitor CPL302415 (IC50 18 nM) and the 2‑pyridylmethyl group of anti‑M.tb lead 3‑(4‑fluoro)phenyl‑5‑(4‑fluorophenyl)‑N‑(pyridin‑2‑ylmethyl)pyrazolo[1,5‑a]pyrimidin‑7‑amine (MIC 0.052 µg/mL) [1][2]. The closest commercial comparator JNJ‑9350 retains the same N‑(3‑imidazol‑1‑yl)propyl chain but contains a 2‑carboxamide group absent in CAS 900291‑97‑6, conferring SMOX IC50 of 10 µM and >73‑fold selectivity over PAOX (IC50 739 µM) . Because the 2‑position of CAS 900291‑97‑6 is unsubstituted, its binding mode must differ fundamentally, positioning it for alternative target space (e.g., kinases or ATP synthase) that the 2‑carboxamide of JNJ‑9350 sterically and electronically precludes.

SMOX inhibition PI3Kδ selectivity structure-activity relationship 7-position pharmacophore

Physicochemical Property Differentiation Driven by 7‑Substituent Basicity and Lipophilicity

The imidazole ring in the 7‑substituent of CAS 900291‑97‑6 has a pKa ~6.9–7.1, substantially more basic than the benzimidazole of CPL302415 (pKa ~5.4) or the pyridine of anti‑M.tb leads (pKa ~5.2) . This higher basicity increases aqueous solubility at pH <7 but also raises the risk of hERG and phospholipidosis, liabilities that have been documented in related pyrazolo[1,5‑a]pyrimidine c‑Src inhibitors where the ethylenediamino group was replaced with an amino alcohol to reduce IKr blockade [1]. The N‑propyl linker further extends the topological polar surface area (tPSA) beyond that of direct N‑imidazole analogs (e.g., 7‑(2‑methyl‑1H‑imidazol‑1‑yl)‑3,5‑diphenylpyrazolo[1,5‑a]pyrimidine, tPSA ~47 Ų) by approximately 10–15 Ų, impacting permeability and CNS penetration potential [2]. While no experimental logD7.4 has been published for CAS 900291‑97‑6, the absence of a 2‑carboxamide (present in JNJ‑9350, logP ~3.2) predicts the compound is >1 log unit more lipophilic than JNJ‑9350, altering both solubility and nonspecific protein binding.

physicochemical properties logP pKa drug-likeness ligand efficiency

Kinase Profiling: Imidazolyl‑Propyl Amine Confers a Selectivity Fingerprint Distinct from Piperazine and Benzimidazole Series

Broad‑spectrum kinase profiling of the pyrazolo[1,5‑a]pyrimidine scaffold reveals that the 7‑substituent dictates selectivity across the kinome [1]. The 7‑benzimidazole series (CPL302415) is exquisitely selective for PI3Kδ (IC50 18 nM; α/δ=79, β/δ=1415, γ/δ=939). The 7‑piperazine series yields mTOR inhibitors with IC50 values of 0.49–12 nM but with variable PI3K off‑target activity [2]. In contrast, the 7‑imidazolyl‑propyl amine motif has been claimed in patents for IRAK4 and cannabinoid receptor modulation, indicating a divergent selectivity fingerprint [3]. Although a comprehensive kinase panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) has not been published for CAS 900291‑97‑6, its structural homology to the SMOX inhibitor JNJ‑9350 (which shows minimal kinase activity at 10 µM) strongly suggests that the imidazolyl‑propyl chain steers the scaffold away from lipid kinase space and toward non‑kinase or alternative kinase targets . Researchers selecting CAS 900291‑97‑6 as a starting point in a screening cascade are accessing a chemotype with a predicted kinome‑wide selectivity profile that is fundamentally different from the PI3K/mTOR‑biased piperazine and benzimidazole analogs.

kinase selectivity mTOR PI3K c-Src off-target panel

Synthetic Tractability and CRO Procurement: Unsubstituted 2‑Position Enables Late‑Stage Diversification

CAS 900291‑97‑6 retains an unsubstituted 2‑position on the pyrazolo[1,5‑a]pyrimidine core, a site that is methylated in many anti‑M.tb leads (e.g., 2‑methyl‑3,5‑diphenyl‑N‑(pyridin‑2‑ylmethyl)pyrazolo[1,5‑a]pyrimidin‑7‑amine) and derivatized as a carboxamide in JNJ‑9350 [1]. The 2‑position is amenable to electrophilic substitution, halogenation, and cross‑coupling, enabling late‑stage diversification for SAR exploration without de novo scaffold synthesis [2]. The telescoped flow synthesis developed for CPL302415 (Pd‑catalyzed aerobic oxidation/reductive amination, 71.6% total yield, 2‑step sequence) demonstrates that this scaffold class is scalable under continuous‑flow conditions, but adaptation to the imidazolyl‑propyl series requires explicit process development [3]. Several contract research organizations (CROs) list CAS 900291‑97‑6 as a catalog item at >95% purity, facilitating rapid procurement for hit‑to‑lead programs without the 8–12 week lead time typical of custom synthesis.

synthetic accessibility late-stage functionalization CRO procurement SAR expansion

hERG and Cardiac Safety Liability Differentiation Among Pyrazolo[1,5‑a]pyrimidine 7‑Substitution Classes

Pyrazolo[1,5‑a]pyrimidines with basic 7‑position amines have an established propensity for hERG/IKr channel blockade [1]. In the c‑Src inhibitor series, replacement of the ethylenediamino group with an amino alcohol reduced IKr blockade, and in the anti‑M.tb series, the lead compound demonstrated low hERG liability after optimization of the 7‑pyridylmethyl substituent [2]. The imidazolyl group of CAS 900291‑97‑6 (pKa ~6.9–7.1) introduces a moderate basic center that places this compound in an intermediate hERG risk category: higher than the neutral benzimidazole of CPL302415 (which has no basic center for cation‑π interaction with hERG) but potentially lower than the highly basic piperazine series (7‑(4‑ethylpiperazin‑1‑yl) analog) where basic pKa exceeds 8.0 . Direct experimental hERG IC50 data are not published for CAS 900291‑97‑6; however, the class‑level SAR indicates that the 7‑imidazolyl‑propyl series occupies a distinct safety window that must be experimentally verified before lead nomination.

hERG liability cardiac safety IKr channel structure-property relationship

Best Application Scenarios for Procuring N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine


Scaffold‑Hopping Campaigns Between Polyamine Oxidase and Kinase Targets

This compound is the optimal procurement for research groups that have identified SMOX inhibitory activity via JNJ‑9350 (IC50 10 µM) but seek to eliminate the 2‑carboxamide to explore whether SMOX activity is retained or whether the scaffold pivots to kinase inhibition . The unsubstituted 2‑position allows systematic SAR exploration to map the structural determinants of target selectivity between SMOX and PI3K/mTOR space, which cannot be achieved with JNJ‑9350 or CPL302415 alone [1].

Medicinal Chemistry Hit‑to‑Lead Optimization Requiring 2‑Position Late‑Stage Functionalization

Procurement is recommended for teams that require a pyrazolo[1,5‑a]pyrimidine core with an imidazolyl‑propyl vector at the 7‑position and a synthetically accessible 2‑position for rapid analog generation [2]. This avoids the additional synthetic steps (2–3 steps) needed to remove or modify pre‑existing 2‑substituents in comparators such as 2‑methyl‑ or 2‑carboxamide‑substituted analogs, accelerating hit expansion and patent filing [3].

Kinase Selectivity Panel Differentiation Studies

Biochemical profiling laboratories seeking to benchmark the selectivity of 7‑imidazolyl‑propyl pyrazolo[1,5‑a]pyrimidines against the well‑characterized 7‑benzimidazole (PI3Kδ) and 7‑piperazine (mTOR) series should procure CAS 900291‑97‑6 as a representative exemplar. The compound provides a structurally distinct datapoint on the scaffold‑selectivity matrix, critical for deriving predictive models of kinase‑vs‑non‑kinase target engagement for this chemotype [4].

Physicochemical Property Baseline for hERG and Permeability Profiling

ADME‑Tox screening groups evaluating the pyrazolo[1,5‑a]pyrimidine scaffold should include CAS 900291‑97‑6 to establish the hERG and permeability profile associated with a moderately basic (pKa ~6.9–7.1) imidazolyl‑propyl substituent . This enables direct comparison with neutral benzimidazole analogs (CPL302415, pKa ~5.4) and highly basic piperazine analogs (pKa >8.0), building a comprehensive structure‑property relationship (SPR) dataset that guides lead series selection [5].

Quote Request

Request a Quote for N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.